9,10-Dihydroxyanthracene-1,5-disulfonic acid
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Overview
Description
9,10-Dihydroxyanthracene-1,5-disulfonic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, specifically the hydroquinone form of 9,10-anthraquinone. This compound is known for its solubility in alkaline solutions and is often referred to as soluble anthraquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-1,5-disulfonic acid is synthesized through the hydrogenation of 9,10-anthraquinone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the compound is produced as part of the anthraquinone process. This process involves the oxygen-mediated oxidation of a substituted 9,10-dihydroxyanthracene to its corresponding anthraquinone, such as 2-ethylanthraquinone. The reaction conditions include the use of oxygen and a suitable solvent .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxyanthracene-1,5-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-anthraquinone.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The compound can undergo sulfonation to form various sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroxyanthracene
Substitution: Various sulfonic acid derivatives
Scientific Research Applications
9,10-Dihydroxyanthracene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to generate reactive oxygen species (ROS).
Industry: It is used in the production of hydrogen peroxide through the anthraquinone process
Mechanism of Action
The mechanism of action of 9,10-Dihydroxyanthracene-1,5-disulfonic acid involves its ability to undergo redox reactions. In biological systems, it can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This property is being explored for its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: The parent compound from which 9,10-Dihydroxyanthracene-1,5-disulfonic acid is derived.
Anthracene-9,10-dione: Another derivative of anthracene with similar redox properties.
Sodium 2-anthraquinonesulfonate: A water-soluble anthraquinone derivative used in similar applications
Uniqueness
This compound is unique due to its high solubility in alkaline solutions and its ability to participate in redox reactions, making it valuable in both industrial and research applications .
Properties
CAS No. |
55080-04-1 |
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Molecular Formula |
C14H10O8S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
9,10-dihydroxyanthracene-1,5-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
InChI Key |
DERMOXMEGYVRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |
Origin of Product |
United States |
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